N-benzyl-2-chloro-N-(4-chlorophenyl)acetamide
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Overview
Description
N-benzyl-2-chloro-N-(4-chlorophenyl)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a benzyl group, a chloro group, and a chlorophenyl group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-chloro-N-(4-chlorophenyl)acetamide typically involves the reaction of benzylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified using recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: N-benzyl-2-chloro-N-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products:
Nucleophilic substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines and alcohols.
Scientific Research Applications
Chemistry: N-benzyl-2-chloro-N-(4-chlorophenyl)acetamide is used as an intermediate in the synthesis of various organic compounds.
Biology: In biological research, this compound is investigated for its potential antimicrobial and anticancer properties. Studies have shown that derivatives of this compound exhibit activity against certain bacterial strains and cancer cell lines .
Medicine: The compound and its derivatives are explored for their potential therapeutic applications. They are studied for their ability to inhibit specific enzymes or receptors involved in disease pathways, making them candidates for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, resins, and other materials with specific properties .
Mechanism of Action
The mechanism of action of N-benzyl-2-chloro-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular processes. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and survival .
Comparison with Similar Compounds
N-(4-chlorophenyl)acetamide: Similar structure but lacks the benzyl group.
N-benzyl-2-chloroacetamide: Similar structure but lacks the chlorophenyl group.
N-(4-bromophenyl)-2-chloroacetamide: Similar structure with a bromine atom instead of chlorine.
Uniqueness: N-benzyl-2-chloro-N-(4-chlorophenyl)acetamide is unique due to the presence of both benzyl and chlorophenyl groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
92435-84-2 |
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Molecular Formula |
C15H13Cl2NO |
Molecular Weight |
294.2 g/mol |
IUPAC Name |
N-benzyl-2-chloro-N-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C15H13Cl2NO/c16-10-15(19)18(11-12-4-2-1-3-5-12)14-8-6-13(17)7-9-14/h1-9H,10-11H2 |
InChI Key |
RVWSXCONPAHIGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=C(C=C2)Cl)C(=O)CCl |
Origin of Product |
United States |
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